molecular formula C6H6BrNZn B3258763 3-Methyl-2-pyridylzinc bromide CAS No. 308795-91-7

3-Methyl-2-pyridylzinc bromide

Cat. No.: B3258763
CAS No.: 308795-91-7
M. Wt: 237.4 g/mol
InChI Key: FKFXCROGBLLHFO-UHFFFAOYSA-M
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Description

Contextualization within the Landscape of Organozinc Reagents

Organozinc reagents represent one of the earliest classes of organometallic compounds to be synthesized, with Edward Frankland first preparing diethylzinc (B1219324) in 1848. wikipedia.org These compounds, which feature a carbon-zinc bond, are known for being less reactive than their organolithium and organomagnesium (Grignard) counterparts. wikipedia.org This moderate reactivity is advantageous, as it imparts a higher degree of functional group tolerance, allowing for chemical transformations on molecules with sensitive groups like esters or ketones without unintended side reactions. koreascience.kr

Organozinc halides, such as 3-Methyl-2-pyridylzinc bromide, belong to the heteroleptic class (RZnX), where 'R' is an organic substituent and 'X' is a halide. wikipedia.org A primary method for their synthesis is the direct oxidative insertion of zinc metal into a carbon-halide bond. mdpi.combeilstein-journals.org The efficiency of this insertion has been significantly improved through the use of highly activated zinc, often referred to as Rieke zinc. mdpi.comnih.gov The formation and subsequent reactivity of these reagents can also be dramatically enhanced by the addition of salts like lithium chloride. mdpi.combeilstein-journals.org

Once formed, organozinc reagents are pivotal in a variety of synthetic transformations. They are most famously utilized in the Negishi coupling, a palladium- or nickel-catalyzed reaction that forges a new carbon-carbon bond between the organozinc compound and an organic halide. wikipedia.orgresearchgate.net This reaction is a cornerstone of modern synthesis due to its broad scope and reliability.

Table 1: General Characteristics of Organozinc Reagents

PropertyDescription
Reactivity Moderately reactive; less so than organolithium or Grignard reagents. wikipedia.org
Functional Group Tolerance High; compatible with esters, ketones, nitriles, etc. koreascience.kr
Key Reactions Negishi coupling, Reformatsky reaction, Simmons-Smith reaction. wikipedia.org
Synthesis Direct insertion of zinc into organic halides; transmetallation. wikipedia.orgmdpi.com

Significance of Pyridylzinc Reagents in Heterocyclic Compound Synthesis

The pyridine (B92270) structural motif is a ubiquitous feature in a vast range of important molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and ligands for coordination chemistry. koreascience.krnih.govnih.gov Consequently, the development of efficient methods for synthesizing substituted pyridines is a critical objective in organic chemistry. nih.gov

Pyridylzinc reagents, including this compound, have emerged as valuable intermediates for this purpose. mdpi.com They serve as robust nucleophiles in transition-metal-catalyzed cross-coupling reactions, enabling the direct attachment of a pyridine ring to other molecular fragments. mdpi.comresearchgate.net The preparation of organometallic reagents from electron-deficient heterocycles like pyridine can be challenging due to issues with instability. mdpi.comnih.gov This is particularly true for 2-substituted pyridyl organometallics, a phenomenon often dubbed the "2-pyridyl problem". nih.gov Pyridylzinc reagents offer a practical solution, demonstrating greater stability and utility compared to notoriously capricious alternatives like 2-pyridylboron reagents. nih.govresearchgate.net

The use of stable pyridylzinc bromides allows for the synthesis of complex biaryl compounds, such as 2,2'-bipyridines, and other functionalized pyridines under mild conditions. mdpi.comnih.gov For instance, this compound has been employed as a key building block in the synthesis of molecules with potential therapeutic applications. google.comgoogleapis.com

Table 2: Applications of Pyridylzinc Reagents

Application AreaSignificance
Pharmaceuticals Synthesis of biologically active compounds containing pyridine rings. nih.govnih.gov
Agrochemicals Creation of novel fungicides and other crop protection agents. koreascience.krnih.gov
Materials Science Development of functional materials such as liquid crystals and ligands. koreascience.krnih.gov
Cross-Coupling Reliable partners in Negishi reactions for C-C bond formation. mdpi.comresearchgate.net

Historical Development and Evolution of Synthetic Strategies for Pyridyl Organometallics

The path to reliable methods for creating pyridyl organometallics has been one of continuous evolution. Early strategies were often cumbersome, relying on harsh reaction conditions. A common historical approach involved the deprotonation of a pyridine ring with a strong base (lithiation) followed by a transmetallation step with a zinc halide to generate the desired pyridylzinc species. koreascience.kr This multi-step process had limitations in terms of scope and functional group compatibility.

A major breakthrough came with the development of highly active forms of zinc metal. mdpi.com The use of Rieke zinc, prepared by the reduction of zinc salts, enabled the direct oxidative addition of zinc into the carbon-halide bond of bromopyridines. mdpi.comnih.gov This streamlined, one-step process made pyridylzinc halides much more accessible and practical for widespread use. nih.gov

While other cross-coupling protocols like the Suzuki (using organoboron reagents) and Stille (using organotin reagents) reactions are also used for pyridine synthesis, the Negishi coupling with organozinc reagents often provides a superior pathway, especially for overcoming the instability associated with 2-pyridyl nucleophiles. mdpi.comnih.gov The evolution of catalysis has also played a crucial role, with modern palladium- and nickel-based catalyst systems offering high efficiency and broad applicability under mild conditions. researchgate.net More recent strategies even explore the direct C-H functionalization of pyridine derivatives as an alternative to pre-forming the organometallic reagent, though the use of well-defined pyridylzinc reagents remains a powerful and widely practiced strategy. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);3-methyl-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFXCROGBLLHFO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]N=CC=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidating the Reactivity and Mechanistic Pathways of 3 Methyl 2 Pyridylzinc Bromide

Nucleophilic Character and Electrophilic Reactivity of the Zinc Center

The reactivity of 3-methyl-2-pyridylzinc bromide is defined by its dual chemical nature. The carbon atom of the 3-methyl-2-pyridyl group that is bonded to zinc possesses significant nucleophilic character. csbsju.edu This is due to the polarization of the carbon-zinc bond, where the greater electropositivity of zinc compared to carbon results in a partial negative charge on the carbon atom. csbsju.edu This electron-rich carbon can act as a potent nucleophile, attacking electrophilic centers to form new chemical bonds. byjus.comyoutube.com Organozinc compounds, like this compound, function in a manner analogous to Grignard and organolithium reagents in delivering a nucleophilic carbon. csbsju.edu

Conversely, the zinc center in this compound exhibits electrophilic, or Lewis acidic, properties. This allows it to coordinate with Lewis bases. In the context of catalytic reactions, this electrophilicity can play a role in the transmetalation step, where the zinc atom interacts with a halide or other ligand on the transition metal catalyst. nih.gov Furthermore, the Lewis acidity of the zinc halide byproduct (ZnBr₂) formed during the reaction can influence other steps in the catalytic cycle, such as accelerating reductive elimination by coordinating to basic sites on the palladium complex or its ligands. nih.gov

Fundamental Mechanisms of Carbon-Carbon and Carbon-Heteroatom Bond Formation

The primary application of this compound is in the formation of carbon-carbon (C-C) and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. processpointchem.comnih.gov The most prominent of these is the Negishi coupling, which joins an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. csbsju.eduwikipedia.org

The fundamental mechanism for these transformations involves a catalytic cycle where the organozinc reagent transfers its organic group to the transition metal catalyst. nih.govnih.gov

For C-C bond formation , the 3-methyl-2-pyridyl group is transferred to a palladium center that already bears another organic fragment (from an organic halide). These two organic groups are then joined together in the final step of the cycle. chemistry.coachillinois.edu

For C-heteroatom bond formation , the process is similar. The palladium catalyst first reacts with a heteroatom-containing electrophile. The pyridyl group is then transferred to the palladium, and subsequent reductive elimination forms a bond between the pyridyl carbon and the heteroatom (e.g., nitrogen, oxygen, sulfur). nih.govnih.govnih.gov

These catalytic processes are highly efficient and allow for the construction of complex molecular architectures under relatively mild conditions. illinois.eduzlibrary.to

Catalytic Reaction Mechanisms in Pyridylzinc Bromide Transformations

Catalytic reactions involving pyridylzinc bromides are challenging because the basic nitrogen atom of the pyridine (B92270) ring can coordinate to the metal catalyst, potentially leading to deactivation. nih.gov However, strategic design of ligands and reaction conditions can overcome these challenges. The dominant mechanism for transformations involving this compound is the palladium-catalyzed cross-coupling cycle. nih.govlibretexts.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, involves a Pd(0)/Pd(II) catalytic cycle. nih.govyoutube.com This cycle consists of three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The catalyst, typically a coordinatively unsaturated palladium(0) complex, is regenerated at the end of each cycle, allowing a small amount of catalyst to facilitate the formation of a large amount of product. youtube.com

The catalytic cycle begins with the oxidative addition of an organic electrophile, often an aryl or heteroaryl halide, to the low-valent Pd(0) catalyst. nih.govillinois.edu This step involves the insertion of the palladium atom into the carbon-halide bond, which oxidizes the palladium from the 0 to the +2 oxidation state and forms a new organopalladium(II) complex. chemistry.coachuwindsor.ca

Two primary mechanisms are considered for oxidative addition: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway. chemrxiv.org For heteroaryl halides like pyridyl electrophiles, the high reactivity of C-X bonds adjacent to the nitrogen atom is related to the stereoelectronic stabilization of a nucleophilic displacement transition state. chemrxiv.org The palladium catalyst can coordinate to the nitrogen atom of the pyridine ring, which can influence the rate and selectivity of the oxidative addition step. chemrxiv.orgresearchgate.net The choice of ligands on the palladium catalyst is crucial, as it affects the electron density at the metal center and can favor one mechanistic pathway over the other. chemrxiv.org

Table 1: Factors Influencing Oxidative Addition Dynamics
FactorInfluence on Oxidative AdditionExample/Note
Nature of Halide (X) Reactivity order is generally I > Br > Cl > F due to bond strength (C-X).Aryl bromides and iodides are common substrates. csbsju.edu
Ligand Electronics Electron-donating ligands increase electron density on Pd(0), often accelerating the reaction.Phosphine (B1218219) ligands like PPh₃ or BINAP are frequently used. uwindsor.ca
Ligand Sterics Bulky ligands can promote ligand dissociation to form the active catalytic species but can also hinder the approach of the electrophile.The "bite angle" of bidentate phosphine ligands is a key parameter. chemrxiv.org
Pyridyl Nitrogen The nitrogen atom can coordinate to the palladium center, stabilizing the transition state, particularly in a nucleophilic displacement mechanism. chemrxiv.orgThis effect is most pronounced for halides at the 2-position of the pyridine ring.

Following oxidative addition, the transmetalation step occurs. In this stage, the 3-methyl-2-pyridyl group is transferred from the zinc atom of the organozinc reagent to the arylpalladium(II) halide complex. csbsju.eduyoutube.com This process displaces the halide ligand from the palladium center, which then associates with the zinc, forming a zinc halide byproduct (e.g., ZnBr₂). The result is a diorganopalladium(II) intermediate where both organic coupling partners are bound to the same palladium atom. youtube.comnih.gov

Table 2: Key Aspects of the Transmetalation Step
AspectDescriptionSignificance
Reactants Organopalladium(II) halide complex and this compound.Brings the two coupling partners into the coordination sphere of the catalyst.
Process Transfer of the 3-methyl-2-pyridyl group from zinc to palladium.Forms the crucial diorganopalladium(II) intermediate. youtube.com
Intermediate A transient species where both the organozinc reagent and the palladium complex are associated.Facilitates the organic group transfer.
Products Diorganopalladium(II) complex and a zinc halide salt.The diorganopalladium complex proceeds to the final step; the zinc salt is a byproduct.
Electronic Effects Accelerated by electron-donating groups on the organozinc reagent and electron-withdrawing groups on the palladium-bound organic fragment. nih.govInfluences the overall rate of the catalytic reaction.

Reductive elimination is the final, product-forming step of the catalytic cycle. youtube.com The two organic ligands on the diorganopalladium(II) intermediate couple to form a new carbon-carbon bond, yielding the final cross-coupled product. nih.govresearchgate.net Simultaneously, the palladium center is reduced from the +2 to the 0 oxidation state, thereby regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. youtube.comyoutube.com

For reductive elimination to occur, the two organic groups must typically be in a cis orientation to each other in the palladium coordination sphere. youtube.com The rate of this step can be influenced by several factors, including the steric bulk of the ligands and the electronic properties of the coupling partners. nih.gov In the case of pyridyl-containing complexes, Lewis acids (including the ZnBr₂ byproduct from transmetalation) can coordinate to the pyridyl nitrogen. This coordination can dramatically accelerate the rate of reductive elimination by withdrawing electron density from the palladium center, making it more electrophilic and promoting the bond-forming process. nih.gov

Nickel-Catalyzed Reaction Mechanisms

Nickel-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, and organozinc reagents like this compound are excellent nucleophiles in these processes. nih.gov The mechanistic pathways of these reactions are multifaceted and depend significantly on the ligands, substrates, and reaction conditions employed. Generally, these transformations can proceed through several distinct catalytic cycles. researchgate.net

A predominant mechanism is the Ni(0)/Ni(II) catalytic cycle. This pathway is initiated by the oxidative addition of an organic electrophile (e.g., an aryl halide, Ar-X) to a Ni(0) complex, forming a Ni(II) intermediate. This is followed by a crucial transmetalation step, where the 3-methyl-2-pyridyl group is transferred from the zinc bromide moiety to the nickel center, displacing the halide. The resulting diorganonickel(II) complex then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Ni(0) catalyst.

However, nickel catalysis is also known to proceed via one-electron pathways, involving radical intermediates or Ni(I)/Ni(III) redox cycles. researchgate.net In such mechanisms, the reaction may be initiated by a single-electron transfer (SET) process. For instance, a Ni(I) species can activate an alkyl halide to generate an alkyl radical, which then combines with the nickel complex. The involvement of radical pathways is often influenced by the choice of ligands, with nitrogen-based ligands frequently favoring such routes. researchgate.net The specific pathway taken in a reaction with this compound will be dictated by the precise conditions, but its role as the nucleophilic partner in the transmetalation step remains central to the formation of the key diorganonickel intermediate.

StepDescriptionPlausible Intermediates
Oxidative AdditionAn organic halide (Ar-X) adds to the Ni(0) center.LnNi(0) → LnNi(II)(Ar)(X)
TransmetalationThe 3-methyl-2-pyridyl group is transferred from zinc to the nickel center.LnNi(II)(Ar)(X) + (3-Me-2-Py)ZnBr → LnNi(II)(Ar)(3-Me-2-Py) + ZnBrX
Reductive EliminationThe two organic groups are eliminated from the nickel center, forming the product and regenerating the catalyst.LnNi(II)(Ar)(3-Me-2-Py) → Ar-(3-Me-2-Py) + LnNi(0)

Copper(I)-Promoted Mechanistic Considerations

While less common than palladium or nickel as the primary catalyst for Negishi-type couplings, copper(I) salts can serve as potent promoters or co-catalysts in reactions involving organozinc reagents. The role of Cu(I) is typically to facilitate the transfer of the organic group from zinc to the primary catalyst through a rapid transmetalation sequence.

Alternatively, some copper-catalyzed reactions proceed through a Cu(I)/Cu(III) catalytic cycle. mdpi.comresearchgate.net In this pathway, the cycle would begin with the oxidative addition of an electrophile to the Cu(I) species to form a Cu(III) intermediate. Transmetalation with this compound would follow, and subsequent reductive elimination would yield the product and regenerate the active Cu(I) catalyst. The specific operative mechanism depends heavily on the reaction partners and conditions.

StepDescriptionPlausible Reaction
Initial TransmetalationThe organozinc reagent reacts with the Cu(I) salt to form an organocopper intermediate.(3-Me-2-Py)ZnBr + CuX → (3-Me-2-Py)Cu + ZnBrX
Transmetalation to CatalystThe organocopper intermediate transfers the organic group to the primary catalyst (e.g., Ni(II)).(3-Me-2-Py)Cu + LnNi(II)(Ar)(X) → LnNi(II)(Ar)(3-Me-2-Py) + CuX

Influence of Substituent Effects and Steric Environment on Reactivity and Selectivity

The reactivity and selectivity of this compound are critically governed by the electronic and steric properties imparted by its substituents: the pyridine nitrogen and the ortho-methyl group. nih.gov These features distinguish its behavior from that of an unsubstituted phenylzinc or even a 2-pyridylzinc reagent.

Electronic Effects:

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing via induction but can also act as a Lewis base. Its primary role in cross-coupling is often as a coordinating atom. The nitrogen can chelate to the metal center of the catalyst (e.g., nickel), influencing the geometry of the transition state during the transmetalation and reductive elimination steps. This coordination can alter the electronic properties of the catalyst and affect the reaction rate.

Methyl Group: The methyl group at the 3-position is electron-donating through hyperconjugation. This effect increases the electron density on the pyridine ring, enhancing the nucleophilicity of the C2 carbon atom bonded to zinc and potentially accelerating the transmetalation step.

Steric Effects: The most significant feature of the 3-methyl group is its steric bulk. Positioned ortho to the carbon-zinc bond, it creates considerable steric hindrance around the reactive center. rsc.orgrsc.org This steric congestion can have several consequences:

It can impede the approach of the organozinc reagent to the metal center of the catalyst, potentially slowing the rate of transmetalation compared to an unhindered reagent like 2-pyridylzinc bromide.

This steric hindrance can be a tool for enhancing selectivity. In reactions with electrophiles possessing multiple reactive sites, the bulky nature of the 3-methyl-2-pyridyl group may favor reaction at the less sterically crowded site.

The steric clash can also influence the conformational preferences of the diorganonickel intermediate prior to reductive elimination, which can, in some cases, affect the efficiency of the final bond-forming step.

FeatureElectronic EffectSteric EffectImpact on Reactivity
Pyridine Nitrogen (at C2)Inductively withdrawing; acts as a coordinating Lewis base.Minimal direct steric effect on the C-Zn bond.Can accelerate or decelerate reaction by coordinating to the catalyst center, influencing transition state geometry.
Methyl Group (at C3)Electron-donating (hyperconjugation), increasing nucleophilicity of the C2 carbon.Significant steric hindrance ortho to the C-Zn bond.Increases intrinsic nucleophilicity but may decrease the overall reaction rate by sterically hindering the transmetalation step. Can enhance selectivity.

Future Perspectives and Emerging Research Directions for 3 Methyl 2 Pyridylzinc Bromide Chemistry

Development of Novel Organozinc Reagents with Enhanced Reactivity and Selectivity Profiles

The utility of organozinc reagents like 3-methyl-2-pyridylzinc bromide is directly tied to their reactivity, stability, and selectivity. A significant research thrust is aimed at creating new generations of these reagents with superior performance profiles.

One major advancement is the development of solid, moderately air-stable 2-pyridylzinc reagents, which serve as alternatives to their often unstable or unreliable 2-pyridylboron counterparts. organic-chemistry.orgnih.govmit.edunih.gov This has been achieved through two primary strategies: the formation of organozinc pivalates and the creation of ligand-stabilized zinc halides. These solid reagents can be handled on the benchtop with minimal degradation, simplifying their use in Negishi cross-coupling reactions. organic-chemistry.orgnih.gov The pivalate (B1233124) reagents, in particular, are free-flowing solids that show excellent functional group tolerance, reacting successfully in the presence of ketones, esters, and free N-H groups. nih.gov

Research is also focused on enhancing the inherent chemoselectivity of organozinc compounds. Their tolerance for a wide array of functional groups makes them ideal for the synthesis of complex, polyfunctional molecules without the need for extensive protection-deprotection strategies. researchgate.netorganicreactions.org Future work will likely focus on fine-tuning this selectivity. For instance, the development of highly coordinated zincates, or "ate complexes," has introduced reagents with unique tetrahedral structures that exhibit distinct reactivity and regioselectivity in reactions such as epoxide ring-opening, a level of control not seen with traditional diorganozincs. bohrium.com

Furthermore, novel preparation methods are being explored to generate cleaner and more reactive reagents. A notable example is the nickel-catalyzed synthesis of salt-free arylzinc reagents from readily available aryldimethylsulfonium triflates. acs.org This protocol operates under mild conditions and yields highly reactive and chemoselective arylzinc species, representing a complementary approach to traditional methods. acs.org

Development AreaKey InnovationAdvantagesRelevant Compounds
Reagent Stability Solid, air-stable 2-pyridylzinc pivalates and 1,4-dioxane (B91453) complexes. organic-chemistry.orgnih.govEnhanced ease of handling; indefinite stability under inert atmosphere; operational simplicity. nih.gov2-Pyridylzinc pivalate, 2-Pyridylzinc halide 1,4-dioxane complex
Reactivity & Selectivity Highly coordinated zincates (tetraalkylzincates). bohrium.comUnique reactivity patterns; altered regioselectivity in epoxide ring-opening. bohrium.comDilithium tetramethylzincate
Preparation Method Ni-catalyzed zincation of arylsulfonium salts. acs.orgSalt-free reagents; mild conditions; superb chemoselectivity. acs.orgArylzinc triflates

Green Chemistry Approaches in Pyridylzinc Bromide Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes involving organozinc reagents. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key area of development is the activation of zinc metal. Greener activation protocols, particularly those adaptable to flow conditions, are being developed to efficiently generate organozinc compounds from materials like alpha-bromoacetates. researchgate.net These methods reduce the need for harsh chemical activators and can minimize solvent usage. The inherent low toxicity of zinc compared to other metals used in organometallic chemistry is also a significant advantage. researchgate.net

The choice of solvent is another critical aspect. While many organozinc reactions are performed in solvents like tetrahydrofuran (B95107) (THF), research is moving towards more environmentally benign alternatives. The development of palladium catalysts paired with surfactants has enabled efficient Negishi cross-couplings in water, forming aqueous micelles that serve as nanoreactors. nih.gov This approach dramatically reduces reliance on volatile organic solvents. Furthermore, electrochemical methods are emerging for the synthesis of heterocyclic compounds, using electricity as a clean oxidant to regenerate the active metal catalyst. researchgate.net These processes are conducted under mild conditions and often in eco-friendly solvents, making them inherently sustainable. researchgate.net

Green Chemistry StrategyApproachBenefit
Zinc Activation Development of greener activation protocols, especially for flow systems. researchgate.netReduces waste and energy consumption; avoids harsh chemical activators.
Solvent Reduction Micellar catalysis using surfactants in water. nih.govEliminates the need for organic solvents; offers a low-waste technology.
Alternative Energy Electrochemical synthesis and catalyst regeneration. researchgate.netAvoids chemical oxidants; reactions are conducted under mild conditions.

Expansion of Catalytic Systems and Ligand Design for Pyridylzinc Reactions

The success of cross-coupling reactions involving this compound is heavily dependent on the catalyst system. Continuous innovation in catalyst and ligand design is expanding the scope and efficiency of these transformations.

While palladium remains a workhorse, other transition metals like nickel, iron, and copper are being used to develop more cost-effective and sustainable catalytic systems. nih.govkoreascience.krnih.gov For instance, iron-catalyzed C-H arylation of pyridines offers an inexpensive alternative to palladium-based methods. nih.gov

Ligand design is arguably the most dynamic area of research. The development of sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) by the Buchwald group revolutionized palladium-catalyzed cross-coupling, enabling reactions with challenging substrates like aryl chlorides at room temperature. nih.govresearchgate.net Similarly, N-heterocyclic carbene (NHC) ligands have proven highly effective. The ongoing goal is to design ligands that promote efficient oxidative addition and reductive elimination—the key steps in the catalytic cycle—while preventing catalyst deactivation. nih.govsigmaaldrich.com For specific applications, new zinc complexes bearing custom-designed ligands, such as pyridine-N-oxides, are being synthesized and evaluated for their catalytic activity in reactions like Michael additions. nih.govresearchgate.net

To improve reproducibility and ease of use, stable palladium(II) precatalysts have been developed. nih.gov These complexes, which often incorporate specialized phosphine (B1218219) or NHC ligands, are bench-stable and generate the active monoligated Pd(0) species in a controlled manner, avoiding issues associated with using excess ligand or unstable Pd(0) sources. nih.govsigmaaldrich.com

Catalyst System ComponentDevelopment FocusImpact on Pyridylzinc Reactions
Metal Center Use of first-row transition metals (Ni, Fe, Cu). nih.govnih.govLower cost, potentially novel reactivity and selectivity.
Ligand Design Bulky, electron-rich phosphines (e.g., XPhos) and N-Heterocyclic Carbenes (NHCs). nih.govresearchgate.netIncreased catalyst efficiency, stability, and substrate scope; enables use of less reactive electrophiles.
Precatalysts Bench-stable Pd(II) precatalysts (e.g., G3/G4 precatalysts). nih.govImproved reliability, reproducibility, and user-friendliness of cross-coupling reactions.

Integration of Pyridylzinc Bromides in Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automation represents a paradigm shift in the synthesis and application of organozinc reagents. These technologies offer significant advantages in terms of safety, scalability, and efficiency, particularly for handling sensitive reagents like this compound. acs.orgnih.gov

Flow reactors allow for the on-demand synthesis of organozinc reagents, which are often sensitive to oxygen and moisture. acs.org By generating the reagent in a packed-bed reactor and immediately "telescoping" it into a subsequent reaction stream, the challenges associated with storage and handling are eliminated. fraunhofer.deacs.orgresearchgate.net This approach enables fast and safe process optimization, with studies showing that full conversion of organic halides can be achieved in a single pass through the reactor with high yields. acs.orgfraunhofer.de

This methodology has been incorporated into fully automated, end-to-end synthesis platforms. nih.gov Such systems can autonomously generate a diverse library of organozinc reagents from alkyl halides and perform subsequent Negishi couplings in a continuous flow setup. nih.gov The workflow can also include automated liquid-liquid extraction for work-up and mass-triggered HPLC for purification, providing a complete production line for C(sp3)-enriched, drug-like molecules with minimal human intervention. nih.gov The modular nature of these flow systems allows for flexible adaptation to a wide variety of synthetic protocols. nih.govuc.pt

FeatureAdvantage in Pyridylzinc ChemistryResearch Finding
On-Demand Synthesis Eliminates the need to store sensitive organozinc reagents, improving safety and reagent quality. acs.orgresearchgate.netContinuous synthesis in packed-bed reactors achieves organozinc yields of 82–92% in a single pass. fraunhofer.deacs.org
Process Control Precise control over reaction time, temperature, and stoichiometry, leading to higher yields and purity. nih.govPilot-scale setups can achieve throughputs of up to 18 L/h with residence times of only a few minutes. acs.org
Automation Enables high-throughput synthesis and library generation with minimal manual intervention. nih.govEnd-to-end automated workflows have been developed for Negishi coupling, including synthesis, work-up, and purification. nih.gov

Exploration of New Applications in Materials Science and Functional Molecule Design

While this compound is a valuable reagent in pharmaceutical and agrochemical synthesis, its future applications are expanding into materials science and the design of novel functional molecules. processpointchem.com The 2-pyridyl moiety is a ubiquitous structural component in functional materials, coordination complexes, and ligands used in catalysis. nih.gov

The ability to efficiently forge carbon-carbon bonds using pyridylzinc reagents opens pathways to complex molecular architectures with tailored properties. A key area of interest is the synthesis of substituted and unsymmetrical bipyridyls, which are crucial building blocks for ligands in catalysis and for functional materials. nih.gov For example, the Negishi coupling of 2-chloroisonicotinonitrile with a pyridylzinc reagent yields an unsymmetrical 2,2'-bipyridyl, a scaffold of significant interest. nih.gov

Future research will likely leverage the precision of pyridylzinc chemistry to construct advanced materials with specific electronic, optical, or photophysical properties. This could include the synthesis of novel organic light-emitting diode (OLED) emitters, fluorescent sensors, or components for solar cells. The development of more efficient and selective catalytic systems will directly enable the exploration of more complex and ambitious molecular targets. By providing reliable access to functionalized pyridine-containing structures, reagents like this compound will be instrumental in the rational design and synthesis of the next generation of functional organic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Methyl-2-pyridylzinc bromide, and what purity benchmarks are critical for its use in cross-coupling reactions?

  • Methodological Answer : this compound is typically synthesized via transmetallation from the corresponding Grignard reagent (e.g., 3-methyl-2-pyridylmagnesium bromide) or direct zinc insertion into 3-methyl-2-bromopyridine under anhydrous conditions. Purity is assessed using quantitative NMR spectroscopy to confirm the absence of unreacted starting materials or zinc halide byproducts. For cross-coupling reactions, ≥95% purity is recommended to avoid side reactions, as impurities can significantly reduce yields .

Q. How should researchers handle and store this compound to prevent decomposition and ensure consistent reactivity?

  • Methodological Answer : This organozinc reagent is air- and moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in flame-sealed ampules or Schlenk flasks. Prior to use, dissolve in dry THF or ether, and titrate with iodine to determine active zinc concentration. Avoid prolonged exposure to light, as photodegradation can alter reactivity .

Advanced Research Questions

Q. What experimental parameters significantly influence the yield of cross-coupling reactions involving this compound and acid chlorides, as evidenced by contradictory yield data in literature?

  • Methodological Answer : Key factors include:

  • Catalyst system : Pd(PPh₃)₄ or NiCl₂(dppe) often yield 42–63% depending on substrate electronic effects (Table 2, ).
  • Temperature : Reactions at 0–25°C minimize side reactions (e.g., homo-coupling).
  • Stoichiometry : A 1.2:1 (zinc reagent:acid chloride) ratio balances reactivity and cost.
  • Solvent : THF > Et₂O due to better zinc coordination.
    Contradictory yield data (e.g., 53% for 6-methyl-2-pyridylzinc bromide vs. 42% for 6-methoxy derivatives) often arise from substituent electronic effects, which can be analyzed via Hammett plots .

Q. How do electronic effects of substituents on the pyridyl ring modulate the nucleophilic reactivity of this compound in organometallic transformations?

  • Methodological Answer : Electron-donating groups (e.g., methyl at the 3-position) enhance nucleophilicity by increasing electron density at the zinc-bound carbon, improving transmetallation efficiency. Conversely, electron-withdrawing groups (e.g., methoxy at the 6-position) reduce yields due to destabilization of the zinc-carbon bond (Table 3, ). Computational studies (DFT) or kinetic isotope effects can further quantify these trends.

Q. What analytical techniques are most effective for characterizing reaction outcomes when using this compound as a nucleophilic partner?

  • Methodological Answer :

  • NMR spectroscopy : Track coupling products via ¹H/¹³C NMR (e.g., aryl-H integration at δ 7.5–8.5 ppm).
  • GC-MS : Monitor reaction progress and identify byproducts (e.g., biaryl homo-coupling).
  • TLC with UV visualization : Rapidly assess conversion using silica plates and hexane:EtOAc (4:1).
  • Mass spectrometry (HRMS) : Confirm molecular ions of target products .

Q. How can researchers resolve contradictory data regarding bromide interference in reaction systems employing this compound?

  • Methodological Answer : Bromide ions (from reagent decomposition or side reactions) can inhibit catalysts or form insoluble salts. To mitigate:

  • Ion-selective electrodes : Quantify free Br⁻ in real-time.
  • Capillary electrophoresis (CE) : Optimize buffer systems (e.g., borate at pH 9.2) to separate Br⁻ from chloride or other anions, using multivariate experimental design to maximize resolution (Figure 2, ).
  • Chelating agents : Add Mg(ClO₄)₂ to precipitate Br⁻ selectively.

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Feasible Synthetic Routes

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Reactant of Route 2
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